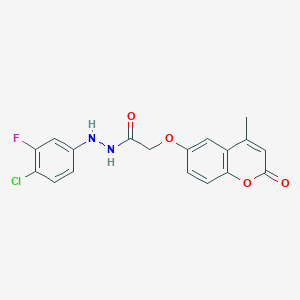
N'-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chloro-fluorophenyl group and a methyl-oxochromenyl group, which are linked through an oxyacetohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of 4-methyl-2-oxochromene-6-carboxylic acid. This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Esterification: The carboxylic acid group of the intermediate is then esterified using an alcohol, such as methanol, in the presence of a catalyst like sulfuric acid.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling Reaction: Finally, the hydrazide is coupled with 4-chloro-3-fluoroaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Interacting with DNA/RNA: It may interact with genetic material, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide can be compared with other similar compounds, such as:
N’-(4-chlorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N’-(4-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide: Lacks the chlorine atom, which may influence its properties.
N’-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazone: Contains a hydrazone group instead of a hydrazide group, leading to different chemical and biological characteristics.
Propiedades
IUPAC Name |
N'-(4-chloro-3-fluorophenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4/c1-10-6-18(24)26-16-5-3-12(8-13(10)16)25-9-17(23)22-21-11-2-4-14(19)15(20)7-11/h2-8,21H,9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKNMZLLHOADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NNC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-ethylpiperazin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970746.png)
![[1-[6-(2-Thiophen-2-ylmorpholin-4-yl)pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6970752.png)
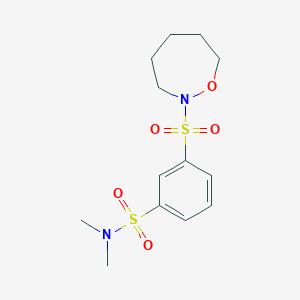
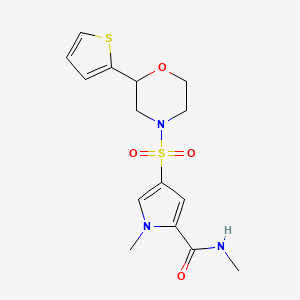
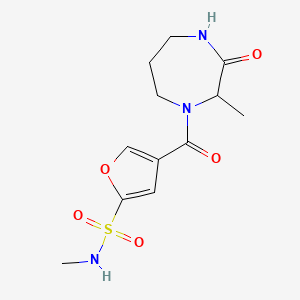
![2-(2-hydroxyethyl)-N-[(4-methoxy-1-methylcyclohexyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6970797.png)
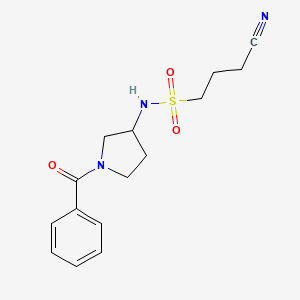

![4-[(3-Propan-2-ylsulfonylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6970818.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970825.png)
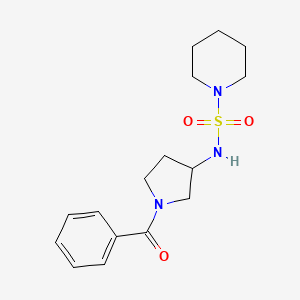
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-2-ylmethyl)amino]propanamide](/img/structure/B6970833.png)
![5-cyclopropyl-N-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6970835.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6970837.png)
